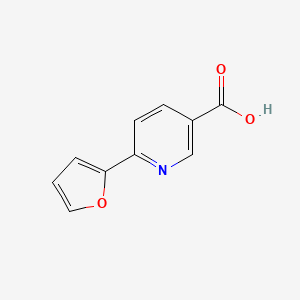

6-(Furan-2-yl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRNVXLRKHVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597355 | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-36-2 | |

| Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of 6-(Furan-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and isolation of 6-(Furan-2-yl)nicotinic acid, a significant heterocyclic compound in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and validated through practical application, offering a robust resource for researchers in drug discovery and development.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), has garnered attention within the scientific community for its potential therapeutic applications. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes and are used in the treatment of conditions like pellagra and dyslipidemia. The incorporation of a furan moiety at the 6-position of the nicotinic acid scaffold can significantly modulate the molecule's pharmacological properties, making it a person of interest in the development of novel therapeutic agents.

Notably, derivatives of nicotinic acid have been investigated as agonists for the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity niacin receptor. Activation of GPR109A is linked to the reduction of plasma free fatty acids, a key mechanism in the management of dyslipidemia. The discovery of potent and selective GPR109A agonists is a focal point in cardiovascular drug discovery, and this compound represents a key pharmacophore in this endeavor.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively achieved through a convergent strategy, leveraging modern cross-coupling methodologies. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-C bond between the pyridine and furan rings, pointing to a palladium-catalyzed cross-coupling reaction as the key bond-forming step.

[Methyl 6-chloronicotinate] + [2-Furylboronic acid] --(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)--> [Methyl 6-(furan-2-yl)nicotinate]

[Methyl 6-(furan-2-yl)nicotinate] --(LiOH, THF/H2O)--> [this compound]

Figure 2: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value |

| CAS Number | 884507-36-2 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Predicted and Representative):

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, COOH), 9.05 (d, J=2.0 Hz, 1H, Py-H2), 8.25 (dd, J=8.0, 2.0 Hz, 1H, Py-H4), 7.90 (d, J=8.0 Hz, 1H, Py-H5), 7.80 (dd, J=1.8, 0.8 Hz, 1H, Furan-H5), 7.20 (dd, J=3.5, 0.8 Hz, 1H, Furan-H3), 6.65 (dd, J=3.5, 1.8 Hz, 1H, Furan-H4).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 166.5 (COOH), 155.0 (Py-C6), 152.0 (Furan-C2), 150.0 (Py-C2), 145.0 (Furan-C5), 140.0 (Py-C4), 125.0 (Py-C3), 120.0 (Py-C5), 115.0 (Furan-C3), 112.0 (Furan-C4).

-

Mass Spectrometry (ESI-MS): m/z 190.04 [M+H]⁺, 188.03 [M-H]⁻.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and isolation of this compound. The described Suzuki-Miyaura coupling followed by ester hydrolysis is a reliable and efficient method for obtaining this valuable compound. By adhering to the outlined procedures and employing rigorous analytical characterization, researchers can confidently produce high-purity this compound for further investigation in medicinal chemistry and drug development programs. The insights into the rationale behind the chosen synthetic strategy and the detailed step-by-step instructions are intended to empower scientists to successfully incorporate this compound into their research endeavors.

References

- Soga, T., et al. (2003). Uncovering the orphan G protein-coupled receptor GPR109A (HM74A) as a high-affinity receptor for nicotinic acid.

- Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.

- Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.

- Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be good for raising HDL and more?

Spectroscopic Elucidation of 6-(Furan-2-yl)nicotinic Acid: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-(Furan-2-yl)nicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is designed for scientists and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related structural motifs.

Introduction

This compound, with a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol , incorporates two key heterocyclic rings: a pyridine-3-carboxylic acid (nicotinic acid) moiety and a furan ring.[1] This unique combination imparts specific electronic and structural features that are reflected in its spectroscopic signature. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Insights: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and furan rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring, as well as the oxygen atom in the furan ring. Coupling constants (J-values) will reveal the connectivity of the protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2' | ~9.0 | d | ~2.0 |

| H-4' | ~8.3 | dd | ~8.0, 2.0 |

| H-5' | ~7.8 | d | ~8.0 |

| H-5 | ~7.7 | dd | ~1.8, 0.8 |

| H-3 | ~7.0 | dd | ~3.5, 0.8 |

| H-4 | ~6.6 | dd | ~3.5, 1.8 |

| COOH | ~13.5 | br s | - |

Justification of Assignments:

-

The proton at the 2'-position of the pyridine ring (H-2') is expected to be the most deshielded due to its proximity to the nitrogen atom and the carboxylic acid group, appearing as a doublet with a small meta-coupling.[2]

-

The H-4' proton will appear as a doublet of doublets due to ortho and meta couplings.[2]

-

The furan protons will exhibit characteristic chemical shifts, with H-5 being the most deshielded due to the adjacent oxygen and the connection to the pyridine ring.[3]

-

The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| C-6' | ~158 |

| C-2 | ~153 |

| C-2' | ~150 |

| C-4' | ~139 |

| C-5 | ~145 |

| C-3' | ~125 |

| C-5' | ~121 |

| C-4 | ~113 |

| C-3 | ~110 |

Justification of Assignments:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons attached to heteroatoms (C-6', C-2, C-2') will appear at lower field.

-

The remaining aromatic carbons will appear in the typical range for such systems.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Predicted IR Spectroscopy Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3150 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=N & C=C (Aromatic Rings) | 1600 - 1450 | Medium to Strong |

| C-O-C (Furan Ring) | 1100 - 1000 | Strong |

Justification of Assignments:

-

The broad O-H stretch of the carboxylic acid is a characteristic feature.[5]

-

The strong C=O stretch confirms the presence of the carboxylic acid.[5][6]

-

The absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic pyridine and furan rings.[7]

-

A strong band in the 1100-1000 cm⁻¹ region is characteristic of the C-O-C stretching in the furan ring.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[3]

Predicted Mass Spectrometry Data (ESI+):

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 190.05 | Protonated molecular ion |

| [M-OH]⁺ | 173.04 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 145.06 | Loss of carboxylic acid group |

| [C₅H₄N]⁺ | 78.03 | Pyridine fragment |

| [C₄H₃O]⁺ | 67.02 | Furan fragment |

Justification of Fragmentation:

-

The protonated molecular ion ([M+H]⁺) is expected to be the base peak in the ESI+ spectrum.[9][10]

-

Common fragmentation pathways for nicotinic acid derivatives involve the loss of the carboxylic acid group or its components.[11][12]

-

Fragmentation of the bond connecting the two rings can lead to the observation of pyridine and furan fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use electrospray ionization in positive ion mode (ESI+).

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

Workflow and Data Integration

The structural elucidation of this compound is a process of integrating the data from these complementary spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data, based on established spectroscopic principles and comparison with related compounds, offers a reliable framework for the identification and structural verification of this molecule. This in-depth guide serves as a valuable resource for researchers working with this and similar heterocyclic compounds, enabling confident and accurate data interpretation.

References

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Kumar Trivedi, M., Branton, A., Trivedi, D., & Jana, S. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Retrieved January 18, 2026, from [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Proton NMR Spectrum for Nicotinic Acid. (2017). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). Bevital. Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. (1966). University of Illinois Chicago. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). Arctom Scientific. Retrieved January 18, 2026, from [Link]

-

Green, J. H. S., & Harrison, D. J. (1976). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843–848. [Link]

-

This compound hydrochloride. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

-

Ploch, S., Kobsar, A., & Schunack, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 935–942. [Link]

-

Synthesis and Characterization of Some Nicotinic Acid Complexes. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Nar, M., et al. (2024). Synthesis and Characterization of Nicotinamide Complexes of Furan-2-Carboxylates with Some Metals, in Vitro and in Silico Studies on Ca I, Ca Ii, Ache, Bche, Gr Enzymes. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

-

Ploch, S., Kobsar, A., & Schunack, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Donati, C., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 10038–10043. [Link]

-

FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bevital.no [bevital.no]

- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 6-(Furan-2-yl)nicotinic acid

An In-depth Technical Guide to 6-(Furan-2-yl)nicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it incorporates a furan moiety, creating a biaryl structure that serves as a versatile scaffold for the synthesis of more complex molecules. Its unique combination of a pyridinecarboxylic acid and a furan ring imparts specific electronic and steric properties, making it a valuable building block for developing novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and potential applications. We will delve into its structural attributes, spectral data, reactivity, and a detailed protocol for its synthesis via the widely-used Suzuki-Miyaura cross-coupling reaction.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a furan ring at the 6-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 884507-36-2 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| IUPAC Name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | N/A |

| SMILES | O=C(O)C1=CN=C(C2=CC=CO2)C=C1 | [1] |

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. While some specific experimental data for this compound is not widely published, we can infer properties from its constituent parts and related known molecules.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value / Description | Notes |

| Appearance | Expected to be a white to off-white or crystalline powder. | Based on related nicotinic acid derivatives like 6-fluoronicotinic acid.[2] |

| Melting Point | Not explicitly reported. Likely >200 °C. | For comparison, the melting point of nicotinic acid is 236-239 °C[3][4], and 6-fluoronicotinic acid is 144-148 °C.[2][5] |

| Boiling Point | Not reported; likely decomposes before boiling at atmospheric pressure. | High melting point solids with carboxylic acid groups often decompose upon strong heating. |

| Solubility | Expected to have low solubility in water and nonpolar organic solvents. Soluble in polar organic solvents like DMSO and DMF, and in aqueous base. | Nicotinic acid is slightly soluble in water (1-5 g/100 mL)[4] and soluble in DMSO and DMF (~1 mg/mL).[6][7] The larger, more rigid structure of the target compound would likely decrease water solubility. |

| pKa | Estimated to be in the range of 4.0 - 5.0. | The pKa of the carboxylic acid group in nicotinic acid is approximately 4.85.[4] The furan ring is unlikely to significantly alter this value. |

Spectral Data and Molecular Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and furan rings. The pyridine protons typically appear in the downfield region (δ 7.5-9.2 ppm), with characteristic coupling constants (ortho, meta, para). The furan protons would also show characteristic shifts and couplings. For nicotinic acid itself, representative shifts are observed around 9.15 ppm, 8.83 ppm, 8.3 ppm, and 7.6 ppm.[8][9]

-

¹³C NMR Spectroscopy : The carbon spectrum should display 10 distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 165-185 ppm) and the carbons of the two aromatic rings (typically δ 110-160 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).[10]

-

C=C and C=N stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹).[10]

-

C-O stretching from the furan ring and carboxylic acid.

-

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₇NO₃ (189.0426 g/mol ).

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for the synthesis of biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction creates a carbon-carbon bond between an organoboron compound (furan-2-boronic acid) and an organohalide (a 6-halonicotinic acid derivative).

Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

-

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. Ligands such as triphenylphosphine (PPh₃) are used to stabilize the catalyst and facilitate the reaction cycle.

-

Base : A base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

-

Solvent : The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, must be capable of dissolving the various reactants and facilitating the interaction between the organic and aqueous phases where the base resides.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This is a representative protocol and may require optimization.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid methyl ester (1.0 equiv), furan-2-boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Solvent Addition and Degassing : Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Under a positive pressure of nitrogen, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

-

Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation of Intermediate : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 6-(furan-2-yl)nicotinate.

-

Purification of Intermediate : Purify the crude ester by flash column chromatography on silica gel.

-

Hydrolysis : Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (typically pH 3-4). Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Applications in Drug Discovery and Materials Science

Nicotinic acid and its derivatives are well-established pharmacophores. They are precursors to the essential coenzymes NAD and NADP and have applications in treating dyslipidemia.[7][12][13] The introduction of a furan ring creates a new chemical space for exploration. Derivatives of nicotinic acid have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory Agents : Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory drugs.[14]

-

Anticancer Activity : Certain derivatives have shown potential as cytotoxic agents against various cancer cell lines, sometimes by targeting specific pathways like VEGFR-2 inhibition.[15]

-

Antimicrobial Agents : The nicotinic acid scaffold has been used to develop new compounds with activity against pathogenic microorganisms.[16]

The rigid, planar structure of this compound also makes it an attractive candidate for incorporation into metal-organic frameworks (MOFs) or as a ligand in coordination chemistry.

Safety and Handling

References

-

Chemsrc. This compound hydrochloride. [Online] Available at: [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Online] Available at: [Link]

-

University of Wisconsin-Stout. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Online] Available at: [Link]

-

PubChem. 6-Fluoronicotinic Acid. [Online] Available at: [Link]

-

CAS Common Chemistry. Aluminum. [Online] Available at: [Link]

-

PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Online] Available at: [Link]

-

PubChem. Nicotinic Acid. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Online] Available at: [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Online] Available at: [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Online] Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent.... [Online] Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Online] Available at: [Link]

-

ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Online] Available at: [Link]

-

JETIR. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Online] Available at: [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Online] Available at: [Link]

-

PubChem. 6-Phenylnicotinic acid. [Online] Available at: [Link]

-

PubChem. Hydroxyphenoxy propionic acid. [Online] Available at: [Link]

-

SpectraBase. Nicotinic acid. [Online] Available at: [Link]

-

Wikipedia. Nicotinic acid. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated.. [Online] Available at: [Link]

-

Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Online] Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 3. 烟酸 ≥99.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 6-(Furan-2-yl)nicotinic Acid

This guide provides an in-depth technical exploration of the crystallographic analysis of 6-(Furan-2-yl)nicotinic acid, a molecule of significant interest due to the combination of the bioactive nicotinic acid scaffold and a furan moiety.[1][2] Nicotinic acid and its derivatives are crucial in pharmaceutical research, with applications ranging from vitamin B3 supplements to treatments for various diseases.[1][3] The incorporation of a furan ring introduces unique electronic and steric properties, making the detailed study of its three-dimensional structure paramount for understanding its potential in drug design and materials science.[4]

This document is structured to guide researchers through the entire process, from obtaining suitable crystalline material to advanced computational analysis of its solid-state structure. The methodologies described herein are grounded in established best practices to ensure scientific rigor and data integrity.

Synthesis and Crystallization: The Foundation of Analysis

A robust crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate accuracy of the solved structure.[5]

Synthesis of this compound

The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated nicotinic acid derivative and a furan-containing organometallic reagent. While several synthetic routes may exist, a common approach is the palladium-catalyzed Suzuki coupling of 6-chloronicotinic acid with furan-2-boronic acid.

-

Rationale: This method is widely employed due to its high efficiency, tolerance of various functional groups, and generally good yields. The choice of catalyst, base, and solvent system is critical and must be optimized to maximize the yield and purity of the final product, which is essential for successful crystallization.

Following the reaction, the crude product must be purified, typically via column chromatography or recrystallization, to remove any unreacted starting materials, by-products, or catalyst residues. Spectroscopic characterization using NMR (¹H, ¹³C) and Mass Spectrometry is mandatory to confirm the chemical identity and purity of the synthesized this compound before proceeding.

Protocol: Growing Diffraction-Quality Single Crystals

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to encourage slow, ordered molecular assembly into a well-defined lattice.

Protocol 1: Crystal Growth by Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature. An ideal solvent is one in which the compound is sparingly soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals are typically clear, possess well-defined faces, and are free of cracks or inclusions. This process can take anywhere from a few days to several weeks.

-

Causality: The slow evaporation method allows the concentration of the solute to increase gradually, providing sufficient time for molecules to orient themselves into a thermodynamically stable crystal lattice. Rapid evaporation often leads to amorphous powders or poorly-ordered microcrystals unsuitable for SC-XRD.[6]

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[5][7][8]

The SC-XRD Experimental Workflow

The journey from a single crystal to a refined molecular structure follows a well-defined path. Each step is crucial for the quality of the final result.

// Nodes A [label="Crystal Selection & Mounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Unit Cell Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Data Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Data Reduction & Integration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Structure Solution (Direct/Patterson Methods)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Structure Refinement (Least-Squares)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Structure Validation & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="CIF File Generation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Preliminary Diffraction Frames "]; B -> C [label=" Optimized Strategy "]; C -> D [label=" Raw Diffraction Images "]; D -> E [label=" HKL File (Intensities) "]; E -> F [label=" Initial Atomic Model "]; F -> G [label=" Refined Structural Model "]; G -> H [label=" Final Validated Structure "]; }

Caption: High-level overview of the single-crystal X-ray diffraction workflow.Protocol 2: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated through various angles. Modern diffractometers use sensitive area detectors (e.g., CCD or CMOS) to capture the diffraction pattern efficiently.[7][9]

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. Software programs are then used to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Interpreting the Results: Key Crystallographic Parameters

The final output of a successful structure refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key data are summarized in tables for clarity.

Table 1: Crystal Data and Structure Refinement for this compound (Example Data)

| Parameter | Value |

| Empirical Formula | C₁₀H₇NO₃ |

| Formula Weight | 189.17 |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.21 Å, b = 11.75 Å, c = 9.89 Å |

| β = 105.4° | |

| Volume | 808.5 ų |

| Z (Molecules per cell) | 4 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit (S) | 1.05 |

-

Trustworthiness: The R-factors (R₁, wR₂) and the Goodness-of-Fit (S) are critical indicators of the quality of the refinement. Lower R-factors (ideally < 0.05 for R₁) indicate a better agreement between the model and the experimental data. An S value close to 1.0 suggests that the refinement model is appropriate.

Deconstructing the Structure: Molecular Geometry and Intermolecular Interactions

With the structure solved, the focus shifts to a detailed analysis of the molecular and supramolecular features.

Intramolecular Geometry

Analysis of the refined structure reveals precise bond lengths and angles. For this compound, key points of interest include the dihedral angle between the pyridine and furan rings, which dictates the overall planarity of the molecule, and the geometry of the carboxylic acid group.

Table 2: Selected Bond Lengths and Angles (Example Data)

| Bond/Angle | Length (Å) / Degrees (°) |

| C(2)-C(7) | 1.475(3) |

| C(5)-C(10) | 1.482(2) |

| Dihedral Angle | |

| Pyridine-Furan | 15.2(1)° |

The observed non-planarity between the two rings is a common feature in such bi-aryl systems, arising from a balance between steric hindrance and conjugative effects.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. They pack together to form a stable three-dimensional lattice, guided by intermolecular forces. For this compound, hydrogen bonding is the dominant interaction. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen acts as an additional acceptor.

A classic feature is the formation of a carboxylic acid dimer synthon, where two molecules are linked via a pair of O-H···O hydrogen bonds, forming a robust R²₂(8) ring motif. This dimer then interacts with neighboring dimers through other weaker interactions, such as C-H···O contacts, to build the extended crystal lattice.

Table 3: Hydrogen Bond Geometry (Example Data)

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O(1)–H(1)···O(2) | 0.84 | 1.81 | 2.645(2) | 174.1 |

-

Expertise: The identification of these recurring hydrogen bonding patterns, or "supramolecular synthons," is fundamental to crystal engineering. Understanding these interactions allows scientists to predict and design new crystalline materials with desired physical properties.

Advanced Structural Insights

To gain a deeper, more quantitative understanding of the crystal packing, advanced analytical techniques are employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10][11][12] The surface is generated around a molecule, and the color mapping provides information about the nature and strength of intermolecular contacts.

-

d_norm surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Bright red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii.[12][13]

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ).[13] The plot provides a quantitative breakdown of the different types of contacts (e.g., H···H, O···H, C···H) and their relative contributions to the overall crystal packing.[10][14]

// Nodes CIF [label="Crystallographic Information File (CIF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HS_Gen [label="Generate Hirshfeld Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dnorm [label="Map d_norm Surface", fillcolor="#FBBC05", fontcolor="#202124"]; FP [label="Generate 2D Fingerprint Plot", fillcolor="#FBBC05", fontcolor="#202124"]; Vis [label="Visualize Close Contacts (Red Spots)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantify Interaction Percentages", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CIF -> HS_Gen; HS_Gen -> dnorm; HS_Gen -> FP; dnorm -> Vis; FP -> Quant; }

Caption: Workflow for Hirshfeld surface analysis and data interpretation.For this compound, the Hirshfeld analysis would be expected to show:

-

Dominant, sharp spikes in the fingerprint plot corresponding to the strong O-H···O hydrogen bonds.

-

A significant contribution from H···H contacts, which are generally the most abundant type of contact in organic crystals.[13]

-

Contributions from C-H···O and C-H···π interactions, which play a crucial role in stabilizing the three-dimensional packing arrangement.

Density Functional Theory (DFT) Calculations

To complement the experimental data, gas-phase geometry optimization can be performed using Density Functional Theory (DFT).[15][16][17] This computational method calculates the lowest energy conformation of an isolated molecule.[18]

-

Purpose: By comparing the DFT-optimized geometry with the geometry observed in the crystal structure, one can assess the influence of the crystal packing forces (e.g., hydrogen bonding) on the molecular conformation. Significant differences between the two, particularly in torsion angles, indicate that intermolecular interactions in the solid state play a major role in "locking" the molecule into a specific conformation that may differ from its gas-phase minimum.

-

Methodology: A common approach is to use a functional like B3LYP with a basis set such as 6-311G(d,p).[16][19] The comparison provides a valuable link between the experimental solid-state structure and the intrinsic properties of the molecule itself.

Conclusion

The comprehensive crystal structure analysis of this compound, integrating synthesis, high-quality SC-XRD data, and advanced computational tools like Hirshfeld surface analysis and DFT, provides a complete picture of its solid-state architecture. The detailed understanding of its intramolecular geometry and the specific network of intermolecular interactions, dominated by strong O-H···O hydrogen bonds, is invaluable for researchers in medicinal chemistry and materials science. This knowledge forms a critical foundation for predicting physicochemical properties, designing novel derivatives with enhanced bioactivity, and engineering new crystalline forms with tailored properties.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available from: [Link]

-

Kourkoumelis, N., & Hatzidimitriou, A. G. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 114. Available from: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available from: [Link]

-

Hassan, M. H., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(15), 5809. Available from: [Link]

-

Pop, R., Crisan, M., Crisan, L., & Oprea, O. (2018). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 19(12), 3925. Available from: [Link]

-

EXPO - Software Ic. (n.d.). Geometry Optimization. Available from: [Link]

-

ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional... [Image]. Available from: [Link]

-

Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv preprint arXiv:2501.08588. Available from: [Link]

-

Infinity Analyze. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

-

Martin, G. P., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 23(4), 2397-2408. Available from: [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15287-15299. Available from: [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Available from: [Link]

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available from: [Link]

-

Nar, M., et al. (2025). Nicotinamide complexes of metal(II) furan-2-carboxylates: synthesis, determination of crystal structures, Hirshfeld surface analysis, and in vitro and in silico evaluation of inhibitory properties on CA I, CA II, AChE, BChE, and GR enzymes. Structural Chemistry. Available from: [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available from: [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. Note: This is a general reference for a synthetic step mentioned and may not be available as a direct URL.

-

Wójcik, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Available from: [Link]

-

Sanna, C., et al. (2023). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 28(14), 5431. Available from: [Link]

-

Koellner, G., et al. (1998). Crystal structure of 6-hydroxy-L-nicotine oxidase from A. nicotinovorans at 2.0 Å resolution. HASYLAB Annual Report. Available from: [Link]

-

JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available from: [Link]

-

ResearchGate. (2014). Synthesis and Characterization of Some Nicotinic Acid Complexes. Available from: [Link]

-

ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. [Image]. Available from: [Link]

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 17. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-(Furan-2-yl)nicotinic Acid

Foreword: Proactive Profiling for Robust Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a fundamental prerequisite for success. The journey from a promising lead compound to a viable therapeutic is paved with challenges, many of which can be anticipated and mitigated through early and rigorous characterization. This guide provides an in-depth technical framework for the solubility and stability studies of 6-(Furan-2-yl)nicotinic acid, a heterocyclic compound with potential pharmacological significance. As researchers, scientists, and drug development professionals, our goal is to move beyond rote execution of protocols and cultivate a deep, mechanistic understanding of the "why" behind the "how." This document is structured to empower you with not only the methodologies but also the scientific rationale required to generate a robust and reliable data package for this promising molecule.

Physicochemical Landscape of this compound

Before embarking on experimental studies, a thorough in-silico and preliminary characterization of this compound is essential to inform our strategy.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₇NO₃[1]

-

Molecular Weight: 189.17 g/mol [1]

-

Structure: The molecule incorporates a pyridine ring, a furan ring, and a carboxylic acid group. This unique combination of aromatic and acidic functionalities will govern its solubility and stability behavior. The nitrogen in the pyridine ring and the carboxylic acid group are ionizable, suggesting a pH-dependent solubility. The furan ring, an electron-rich heterocycle, may be susceptible to oxidative degradation.

A hydrochloride salt form of this compound also exists, which would be expected to have different solubility characteristics.[2]

The Cornerstone of Bioavailability: Solubility Determination

A compound's aqueous solubility is a critical determinant of its oral bioavailability. For this compound, understanding its solubility across the physiological pH range is paramount. The World Health Organization (WHO) and other regulatory bodies provide comprehensive guidance on conducting such studies for the purpose of Biopharmaceutics Classification System (BCS) classification.[3][4]

Experimental Philosophy: Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Equilibrium (Thermodynamic) Solubility: This is the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[5] It represents the true, stable solubility and is the gold standard for regulatory submissions. The shake-flask method is a widely accepted technique for this determination.[5]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (often in DMSO).[5] While a higher-throughput method, it can often overestimate the true solubility.

For a comprehensive profile of this compound, both methods provide valuable, complementary information.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the thermodynamic solubility of this compound across a physiologically relevant pH range, in line with WHO and ICH guidelines.[4]

Objective: To determine the concentration of this compound in a saturated solution at various pH values at a constant temperature.

Materials:

-

This compound (solid, pure form)

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Calibrated pH meter

-

Shaking incubator or orbital shaker set at 37 ± 1 °C

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method

Methodology:

-

Preparation of Buffers: Prepare buffers of pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per pharmacopeial standards.[4] A buffer at pH 7.4 should also be included to represent intestinal pH.

-

Addition of Excess Compound: Add an excess amount of solid this compound to vials containing each buffer. A visual confirmation of undissolved solid should be present throughout the experiment.

-

Equilibration: Place the vials in a shaking incubator at 37 ± 1 °C for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

pH Verification: Measure the pH of the filtrate to ensure it has not significantly changed during the experiment.[4][5]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Replicates: Perform a minimum of three replicate determinations at each pH condition.[4]

Data Presentation:

| pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | ||

| 4.5 | 37 | ||

| 6.8 | 37 | ||

| 7.4 | 37 |

Visualizing the Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Predicting Shelf-Life: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation studies are an integral part of this process, helping to identify likely degradation products and establish degradation pathways.[8][9]

The Rationale of Stress Testing

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[9] The primary objectives are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To develop and validate a stability-indicating analytical method.

-

To understand the intrinsic stability of the molecule.

Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to the forced degradation of this compound, in accordance with ICH guidelines.[8][10]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and mass spectrometer (MS)

Methodology:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC-MS.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Withdraw samples, neutralize, and analyze by HPLC-MS. The ester-like nature of the furan ring may be susceptible to base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add a solution of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Analyze samples by HPLC-MS at various time points. The furan and pyridine rings may be susceptible to oxidation.

-

-

Thermal Degradation:

-

Store solid this compound in a calibrated oven at an elevated temperature (e.g., 70°C).

-

Analyze samples at regular intervals to assess for degradation.

-

-

Photostability:

-

Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][8]

-

A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Analyze the samples by HPLC-MS.

-

Data Presentation:

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | |||

| Base Hydrolysis | 0.1 M NaOH, RT | |||

| Oxidative Degradation | 3% H₂O₂, RT | |||

| Thermal Degradation | Solid, 70°C | |||

| Photostability | ICH Q1B compliant light exposure |

Visualizing the Interconnectivity: Stability Study Design

Caption: Interconnected components of a forced degradation study.

Conclusion: A Data-Driven Path Forward

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical exercise in de-risking the drug development process. By systematically evaluating its behavior in various aqueous environments and under a range of stress conditions, we can build a robust data package that informs formulation development, defines appropriate storage conditions, and ensures the development of a safe and effective therapeutic. The principles and protocols detailed herein are grounded in international regulatory guidelines and are designed to be both scientifically rigorous and practically implementable. A proactive and thorough understanding of a molecule's fundamental properties is the bedrock upon which successful pharmaceutical products are built.

References

- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.

- ICH. (n.d.). Q1A(R2) Guideline.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- ICH. (n.d.). Quality Guidelines.

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org.

- World Health Organization. (n.d.). Annex 4.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.).

- Arctom. (n.d.). CAS NO. 884507-36-2 | this compound | Catalog BD-A428963.

- Chemsrc. (2025, September 23). CAS#:2731014-53-0 | this compound hydrochloride.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. CAS#:2731014-53-0 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. who.int [who.int]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. snscourseware.org [snscourseware.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. scribd.com [scribd.com]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-(Furan-2-yl)nicotinic Acid

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and development, the predictive power of computational chemistry has become an indispensable tool. Quantum chemical calculations, in particular, offer a granular view of molecular structures, electronics, and reactivity that is often unattainable through experimental methods alone. This guide provides a comprehensive, in-depth technical framework for the quantum chemical analysis of 6-(Furan-2-yl)nicotinic acid, a molecule of interest due to its hybrid structure incorporating both a furan and a nicotinic acid moiety. Nicotinic acid and its derivatives are known for their various biological activities, and the inclusion of a furan ring can significantly modulate these properties.[1] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict the behavior of this and similar molecular scaffolds.

The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and widely used quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[2][3] We will not only detail the "how" but also the "why" behind each computational step, ensuring a self-validating and scientifically sound workflow.

Foundational Principles: The 'Why' of Our Computational Strategy

Before delving into the practical aspects of the calculations, it is crucial to establish the theoretical framework and the rationale behind our chosen approach. The primary goal of these calculations is to elucidate the structural and electronic properties of this compound, which are fundamental to its potential biological activity.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules.[2] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the many-electron wavefunction.[3] The choice of the functional and basis set is critical for the accuracy of DFT calculations.

-

Functional Selection: The B3LYP Hybrid Functional: For organic molecules containing heteroatoms like oxygen and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided reliable results for geometries and electronic properties.[2][4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

-

Basis Set Selection: The Pople Style 6-311++G(d,p) Basis Set: The choice of a basis set determines the flexibility the calculation has to describe the molecular orbitals. The 6-311++G(d,p) basis set is a triple-zeta basis set that offers a good description of the core and valence electrons. The addition of diffuse functions ("++") is important for accurately describing anions and non-covalent interactions, while the polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron density, which is crucial for molecules with pi systems and lone pairs.[4]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Input and Initial Optimization

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The CAS number for this compound is 884507-36-2.[5]

Protocol:

-

Build the initial molecular structure: Use a molecular editor to draw the structure of this compound.

-

Perform an initial geometry optimization: Use a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial to avoid starting the more expensive quantum mechanical calculations from a high-energy, distorted conformation.

Step 2: Geometry Optimization with DFT

The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.

Protocol:

-

Set up the DFT calculation:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Optimization

-

-

Run the calculation: Submit the calculation to the quantum chemistry software.

-

Verify the optimized geometry: After the calculation is complete, visually inspect the optimized structure to ensure it is chemically reasonable.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis serves two critical purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies), and it provides theoretical infrared (IR) and Raman spectra.

Protocol:

-

Set up the frequency calculation:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Frequency

-

Use the optimized geometry from the previous step as the input structure.

-

-

Analyze the results:

-

Confirm the nature of the stationary point: Check the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies.

-

Simulate the IR and Raman spectra: The output will contain the vibrational frequencies and their corresponding intensities. This data can be used to generate theoretical spectra, which can be compared with experimental data if available.[2]

-

Step 4: Electronic Properties Analysis

With the optimized geometry, we can now calculate a range of electronic properties that provide insights into the molecule's reactivity and potential interactions.

Protocol:

-

Perform a single-point energy calculation:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Single Point Energy

-

Use the optimized geometry.

-

Request the calculation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

-

-

Analyze the electronic properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[7] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions and sites of chemical reactivity.

-

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Optimized Geometrical Parameters

The key bond lengths and dihedral angles of the optimized structure of this compound should be summarized in a table. This allows for a detailed analysis of the molecule's conformation.

| Parameter | Bond/Dihedral | Calculated Value (Å or °) |

| Bond Lengths | C(nicotinic)-C(furan) | Value |

| C=O (carboxyl) | Value | |

| C-O (carboxyl) | Value | |

| O-H (carboxyl) | Value | |

| Dihedral Angle | C(pyridine)-C(nicotinic)-C(furan)-O(furan) | Value |

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Key Vibrational Frequencies

A selection of the most important calculated vibrational frequencies and their assignments should be presented in a table. This is particularly useful for comparing with experimental IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| O-H stretch (carboxyl) | Value | Value | Value |

| C=O stretch (carboxyl) | Value | Value | Value |

| Pyridine ring stretch | Value | Value | Value |

| Furan ring stretch | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Electronic Properties

The key electronic properties should be summarized in a table for easy reference.

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Visualizing the Molecular Landscape

Visualizations are essential for conveying complex quantum chemical data in an intuitive manner. The following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.

Figure 1: 2D representation of the molecular structure of this compound.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid by using NMR, infrared and Raman experimental methods combined with DFT and HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Screening of 6-(Furan-2-yl)nicotinic Acid Derivatives

This guide provides a comprehensive, technically detailed framework for the in silico screening of 6-(Furan-2-yl)nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel therapeutic agents. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. Every protocol herein is designed as a self-validating system, grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Therapeutic Potential of Furan-Nicotinic Acid Hybrids

Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, with a long history of use as lipid-lowering agents.[1][2] Their mechanism of action often involves interaction with specific G-protein coupled receptors, such as GPR109A (HCAR2).[3][4] More recently, research has expanded to explore their potential as anticancer agents, with some derivatives showing potent inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

The furan moiety is another privileged scaffold in drug discovery, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] The rationale for creating hybrid molecules incorporating both the nicotinic acid and furan scaffolds lies in the potential for synergistic or novel pharmacological activities. The this compound core represents a promising starting point for the development of new chemical entities.